4-(4-(Benzyloxy)phenyl)-1h-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-4-13(5-3-1)12-19-16-8-6-14(7-9-16)15-10-17-18-11-15/h1-11H,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPICZVLHFRBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone-Based Cyclocondensation
The reaction of α,β-ethylenic ketones (chalcones) with substituted hydrazines is a classical route to pyrazoles. For 4-(4-(benzyloxy)phenyl)-1H-pyrazole, 4-hydroxyacetophenone serves as the starting material. Benzylation of the hydroxyl group using benzyl chloride in alkaline conditions yields 4-benzyloxyacetophenone . Subsequent condensation with phenylhydrazine forms a hydrazone intermediate, which undergoes cyclization under acidic or thermal conditions to yield the pyrazole core.
Reaction Conditions :
- Hydrazine Source : Phenylhydrazine (1.2 equiv)
- Solvent : Ethanol (reflux, 6–8 hours)
- Catalyst : Glacial acetic acid (0.3 mL per 10 mmol ketone)
- Yield : 70–78%.
This method is limited by competing regioselectivity, often requiring chromatographic purification to isolate the 1H-pyrazole isomer.
Vilsmeier-Haack Formylation and Subsequent Functionalization
Formylation of Pyrazole Intermediates
The Vilsmeier-Haack reaction introduces a formyl group at the 4-position of the pyrazole ring. Starting from 3-(4-benzyloxyphenyl)-1-phenyl-1H-pyrazole , treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 70°C generates the 4-carbaldehyde derivative.
Procedure :
- Dissolve 3-(4-benzyloxyphenyl)-1-phenyl-1H-pyrazole (10 mmol) in dry DMF (20 mL).
- Add POCl₃ (1.5 equiv) dropwise at 0–5°C.
- Heat at 70°C for 2 hours, then quench with ice-water.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
- Yield : 60–70%.
The aldehyde intermediate serves as a precursor for further functionalization via condensation or reduction.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of aryl groups at the 4-position. A brominated pyrazole intermediate (e.g., 4-bromo-1-phenyl-1H-pyrazole ) reacts with 4-benzyloxyphenylboronic acid under Suzuki conditions.
Optimized Conditions :
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
- Base : Potassium phosphate (K₃PO₄, 3.0 equiv)
- Solvent : 1,4-Dioxane (reflux, 12 hours)
- Yield : 75–85%.
Advantages : High regioselectivity and compatibility with diverse boronic acids.
Lithiation-Electrophilic Quenching Strategies
Directed Lithiation
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-benzyloxyacetophenone and phenylhydrazine in 2-methoxyethanol undergoes microwave-assisted cyclization at 120°C for 15 minutes.
Conditions :
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Cyclocondensation | 4-Benzyloxyacetophenone | Glacial acetic acid | 6–8 h | 70–78 | Simple setup |
| Vilsmeier-Haack | 3-(4-Benzyloxyphenyl)pyrazole | POCl₃/DMF | 2 h | 60–70 | Direct formylation |
| Suzuki-Miyaura Coupling | 4-Bromopyrazole | Pd(PPh₃)₄ | 12 h | 75–85 | High regioselectivity |
| Lithiation-Quenching | 4-Bromo-3-benzyloxypyrazole | n-BuLi/DMF | 1 h | 70 | Versatile for electrophiles |
| Microwave-Assisted | 4-Benzyloxyacetophenone | None | 15 min | 82–85 | Rapid synthesis |
Industrial-Scale Considerations
Catalyst Recycling
Copper triflate and ionic liquids (e.g., [bmim]PF₆) demonstrate recyclability up to four cycles without significant activity loss, reducing costs for large-scale production.
Environmental Impact
Microwave and flow chemistry methods minimize solvent waste and energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
Vilsmeier-Haack Reaction
A significant method for synthesizing derivatives of this compound involves the Vilsmeier-Haack reaction, where the hydroxyl group is transformed into an aldehyde. This reaction utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled heating conditions. The resulting product can then undergo further functionalization reactions to yield various derivatives with enhanced biological activities .
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is another key reaction used in synthesizing substituted pyrazoles from aldehydes and ketones. In this case, equimolar quantities of the aldehyde derived from the Vilsmeier-Haack reaction and substituted acetophenones are reacted to yield pyrazole-chalcone conjugates .
Electrophilic Aromatic Substitution
The presence of the benzyloxy group significantly influences the electrophilic aromatic substitution reactions on the phenyl ring. The electron-donating nature of the benzyloxy group enhances the nucleophilicity of the aromatic system, allowing for easier substitution at various positions on the ring.
Halogenation
Halogenation reactions can occur at C-4 of the pyrazole ring under specific conditions. The introduction of halogens such as chlorine or bromine can be achieved using reagents like Br2 or Cl2 in non-polar solvents, often yielding mono- or di-substituted products depending on reaction conditions .
Nitration
Nitration typically occurs at C-4 as well, facilitated by reagents such as nitric acid in sulfuric acid medium. The presence of electron-donating groups can enhance nitration efficiency by stabilizing the positive charge on the intermediate formed during electrophilic attack .
Reduction Reactions
The reduction of 4-(4-(benzyloxy)phenyl)-1H-pyrazole can be performed using sodium borohydride or lithium aluminum hydride to yield corresponding pyrazolines. These intermediates can further undergo dehydration to regenerate pyrazole derivatives or be functionalized to introduce additional substituents .
Data Tables
Scientific Research Applications
4-(4-(Benzyloxy)phenyl)-1h-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)phenyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy group enhances its binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Anti-inflammatory Activity
- This compound derivatives : Compound 3c (urea-linked analog) demonstrated superior anti-inflammatory activity with reduced gastrointestinal toxicity compared to standard drugs. This is attributed to the urea group’s ability to form hydrogen bonds with target proteins (e.g., p38αMAPK) .
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) : Exhibited moderate anti-inflammatory activity but was outperformed by its antioxidant effects .
Antioxidant Activity
Anticancer Activity
- 5o: The most potent derivative in this class, with IC₅₀ values <3 µM against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Its conjugated enone system facilitates binding to the colchicine site of tubulin, disrupting microtubule assembly .
Biological Activity
4-(4-(Benzyloxy)phenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, including its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.31 g/mol
The compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole moiety. This unique structure contributes to its biological activity.
Anti-Cancer Activity
Numerous studies have demonstrated the anti-cancer potential of this compound. For instance, a recent study evaluated its efficacy against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity with IC values as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.55 |
| SiHa | 1.82 |
| PC-3 | 2.86 |
These values indicate that this compound is more effective than the reference drug doxorubicin in inhibiting cancer cell proliferation .
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes its inhibitory effects compared to standard drugs:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 61–85 | 76–93 |
| Dexamethasone | 76 | 86 |
These results suggest that the compound has a promising profile for treating inflammatory conditions .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations of 40 µg/mL. The results are summarized in the following table:
| Bacterial Strain | Inhibition (%) |
|---|---|
| Bacillus subtilis | 80 |
| Escherichia coli | 75 |
| Staphylococcus aureus | 85 |
This antimicrobial activity indicates its potential use in treating infections .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted by researchers aimed to evaluate the cytotoxic effects of various pyrazole derivatives, including this compound. The findings indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested, confirming its potential as a lead compound in anti-cancer drug development .
Case Study 2: Inhibition of Inflammatory Cytokines
In another study focusing on inflammatory diseases, researchers assessed the ability of this pyrazole derivative to inhibit cytokine production in activated macrophages. The results showed a marked reduction in TNF-α and IL-6 levels, supporting its role as an anti-inflammatory agent .
Q & A
Basic: What are the standard synthetic routes for 4-(4-(Benzyloxy)phenyl)-1H-pyrazole, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors . A validated method includes:
- Step 1 : Reacting 4-(benzyloxy)acetophenone with hydrazine hydrate in ethanol under acidic catalysis (e.g., HCl or acetic acid) .
- Step 2 : Heating the mixture under reflux (70–80°C) for 6–12 hours, followed by cooling and filtration.
- Optimization : Adjusting the molar ratio of hydrazine to ketone (1:1.2) and using anhydrous solvents improves yield (reported ~65–75%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Use deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.2–8.1 ppm for benzyloxy and pyrazole protons) and confirm substitution patterns .
- X-ray crystallography : Employ SHELXL for structure refinement. For high-resolution data (≤1.0 Å), use Mo-Kα radiation and resolve twinning with the HKLF5 format in SHELX .
- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 279.1 (calculated: 279.13) .
Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and compute electrostatic potential maps, highlighting nucleophilic/electrophilic sites on the pyrazole ring .
- Docking studies : Dock the compound into target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Parameterize the ligand with PubChem-derived 3D conformers (CID: see ) and analyze binding affinity (ΔG ≤ −7.0 kcal/mol suggests strong interaction) .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Replicate assays under identical conditions (e.g., cell line, IC₅₀ protocols) to isolate variables.
- Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water 60:40) before testing .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or chloromethyl substitutions) to identify SAR trends .
Advanced: How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structure determination?
- Data collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution.
- Twinning : Apply the TWINABS tool in SHELX to deconvolute overlapping reflections. For low-resolution data (>1.5 Å), use isotropic refinement and restrain bond lengths/angles .
Methodological: What analytical techniques are optimal for distinguishing regioisomers or byproducts in the synthesis?
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile) to separate regioisomers based on retention time and UV spectra (λ = 254 nm) .
- 2D NMR (HSQC/HMBC) : Resolve ambiguities in substitution patterns by correlating pyrazole protons with adjacent carbons .
Methodological: How can reaction byproducts (e.g., dimerization products) be minimized during synthesis?
- Temperature control : Maintain reflux temperatures <85°C to prevent thermal decomposition.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to reduce side reactions .
- Workup : Use flash chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the target compound from dimers .
Methodological: What protocols ensure compound stability during long-term storage for biological assays?
- Storage : Keep in amber vials under argon at −20°C to prevent oxidation.
- Stability testing : Monitor degradation via monthly HPLC analysis. For aqueous solutions, use lyophilization and reconstitute in DMSO immediately before use .
Advanced: How do steric and electronic effects of the benzyloxy group influence intermolecular interactions in crystal packing?
- X-ray analysis : The benzyloxy group’s para-substitution creates C–H···π interactions between aromatic rings, stabilizing the lattice. Compare packing motifs in SHELX-refined structures with/without bulky substituents .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% van der Waals, 8% hydrogen bonding) using CrystalExplorer .
Advanced: What mechanistic insights can kinetic studies provide for reactions involving this compound?
- Pseudo-first-order kinetics : Monitor hydrazine consumption via UV-Vis (λ = 300 nm) to derive rate constants.
- Arrhenius plots : Calculate activation energy (Eₐ) for cyclocondensation (typical range: 50–70 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
